BenchChemオンラインストアへようこそ!

6-O-carboxymethylchitin-5-fluorouracil

Macromolecular prodrug Controlled release 5-Fluorouracil delivery

6-O-Carboxymethylchitin-5-fluorouracil (CAS 142870-69-7, also known as 6-CMC-FU) is a water-soluble, biodegradable macromolecular prodrug conjugate in which the antimetabolite 5-fluorouracil (5-FU) is covalently attached to a 6-O-carboxymethylchitin (CM-chitin) polysaccharide backbone via pentamethylene and monomethylene spacer groups through amide and ester bonds. As documented in the MeSH database, this compound was specifically designed to address the clinical limitations of free 5-FU by providing a polymeric carrier system that enables controlled drug release while maintaining antitumor efficacy.

Molecular Formula C17H14N2OS
Molecular Weight 0
CAS No. 142870-69-7
Cat. No. B1177030
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-O-carboxymethylchitin-5-fluorouracil
CAS142870-69-7
Synonyms6-O-carboxymethylchitin-5-fluorouracil
Molecular FormulaC17H14N2OS
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-O-Carboxymethylchitin-5-fluorouracil (CAS 142870-69-7): Baseline Procurement and Classification Guide


6-O-Carboxymethylchitin-5-fluorouracil (CAS 142870-69-7, also known as 6-CMC-FU) is a water-soluble, biodegradable macromolecular prodrug conjugate in which the antimetabolite 5-fluorouracil (5-FU) is covalently attached to a 6-O-carboxymethylchitin (CM-chitin) polysaccharide backbone via pentamethylene and monomethylene spacer groups through amide and ester bonds [1]. As documented in the MeSH database, this compound was specifically designed to address the clinical limitations of free 5-FU by providing a polymeric carrier system that enables controlled drug release while maintaining antitumor efficacy [2]. The compound is classified under both chitin derivatives and fluorouracil analogs, with documented antitumor activity against P388 lymphocytic leukemia in murine models [3].

Why Generic 5-FU or Alternative Polysaccharide Conjugates Cannot Substitute for 6-O-Carboxymethylchitin-5-fluorouracil


Direct substitution of 6-O-carboxymethylchitin-5-fluorouracil with free 5-FU, physically loaded CM-chitin nanoparticles, or alternative polysaccharide-5-FU conjugates is scientifically unsupportable due to fundamental differences in drug release mechanisms and resultant pharmacological profiles. Unlike physical encapsulation approaches that rely on diffusion-controlled release from cross-linked nanoparticles, this compound employs covalent conjugation via defined pentamethylene and monomethylene spacer groups, enabling hydrolytic release of unmodified 5-FU at controlled rates in physiological media [1]. Furthermore, comparative studies across multiple polysaccharide backbones—including chitin, chitosan, α-1,4-polygalactosamine, hyaluronic acid, and dextran—demonstrate that the carrier identity, spacer chemistry, and conjugation site collectively determine both in vitro release kinetics and in vivo antitumor efficacy, precluding simple interchange between chemically distinct conjugate classes [2].

6-O-Carboxymethylchitin-5-fluorouracil (CAS 142870-69-7): Quantitative Differentiation Evidence for Scientific Selection


Covalent Conjugation Enables Sustained 5-FU Release vs. Burst Release from Physical Encapsulation

In contrast to physically encapsulated 5-FU formulations that exhibit rapid burst release due to diffusion-limited kinetics, the covalent conjugation of 5-FU to 6-O-carboxymethylchitin via pentamethylene and monomethylene spacer groups (amide and ester bonds) yields sustained release of intact 5-FU through hydrolytic cleavage [1]. While the original 1992 Chem Pharm Bull paper establishes the sustained release profile, subsequent independent studies on CM-chitin-based drug delivery systems demonstrate that release rates are tunable based on the degree of substitution and spacer chemistry, with complete release occurring over extended timeframes in physiological buffer at 37°C, as opposed to the 30-50% burst release typically observed within the first 2-4 hours in physically loaded polysaccharide nanoparticles [2].

Macromolecular prodrug Controlled release 5-Fluorouracil delivery

In Vivo Antitumor Efficacy in P388 Leukemia Model vs. Free 5-FU and Alternative Conjugates

The CM-chitin/5-FU conjugate demonstrated significant survival effects against P388 lymphocytic leukemia in mice via intraperitoneal (i.p.) implantation/i.p. injection [1]. In comparative polysaccharide-5-FU conjugate studies, chitin-5-FU, chitosan-5-FU, α-1,4-polygalactosamine-5-FU, partially N-acetylated polygalactosamine-5-FU, hyaluronic acid-5-FU, and dextran-5-FU conjugates all exhibited significant survival effects in the same P388 i.p. transplantation/i.p. injection model, confirming that the CM-chitin conjugate belongs to a class of macromolecular prodrugs with validated in vivo efficacy [2]. Critically, these conjugates did not display acute toxicity even at high dose ranges, distinguishing them from free 5-FU which has a narrow therapeutic index [2].

Antitumor activity P388 leukemia Macromolecular prodrug

Water Solubility and Biodegradability Differentiation from Native Chitin-Based Carriers

The 6-O-carboxymethyl modification of the chitin backbone confers water solubility, a critical property lacking in native chitin, which is insoluble in aqueous media and most organic solvents [1]. While native chitin and chitosan carriers require acidic conditions (pH < 6.5 for chitosan) or organic solvent systems for dissolution and formulation, 6-O-carboxymethylchitin-5-fluorouracil is freely water-soluble, enabling direct administration in physiological buffers without the need for solubilizing excipients [1]. The CM-chitin backbone is also biodegradable, allowing for eventual clearance of the polymeric carrier following drug release, a property shared with other polysaccharide carriers but notably absent from synthetic polymeric prodrugs such as poly(malic acid)-5-FU conjugates which require enzymatic degradation pathways [2].

Water-soluble prodrug Biodegradable polymer Chitin derivative

Polyelectrolyte Complex Coating Capability for Release Rate Modulation vs. Uncoated Conjugates

6-O-carboxymethylchitin (as the sodium salt, CM-chitin/Na) functions effectively as an anionic polysaccharide coating material for chitosan-gel nanospheres (CNSs) via polyelectrolyte complex membrane formation, enabling additional control over 5-FU release kinetics [1]. When CNSs were coated with CM-chitin/Na (designated CNS/C), the release rate of 5-FU was reduced relative to uncoated CNSs [1]. Among three polyanion coatings tested—CM-NAPGA/Na (CNS/G), CM-chitin/Na (CNS/C), and sodium hyaluronate (CNS/H)—CNS/G demonstrated the highest cytotoxic activity against HLE human hepatoma cells in vitro, establishing a performance hierarchy for targeting applications where CM-chitin occupies an intermediate position [2]. This polyelectrolyte complex coating capability is not available with neutral polysaccharide carriers and represents a distinct functional advantage of the carboxymethylated chitin backbone.

Polyelectrolyte complex Controlled release Polysaccharide coating

Carrier Identity Determines Differential Antitumor Efficacy Across Polysaccharide-5-FU Conjugate Classes

Systematic comparison of multiple polysaccharide-5-FU conjugates reveals that carrier backbone identity significantly influences antitumor efficacy across different tumor models [1]. Chitosan-5-FU, chitosamino-oligosaccharide-5-FU, and galactosamino-oligosaccharide-5-FU conjugates showed higher growth-inhibitory effects against MH134Y hepatoma and Meth-A fibrosarcoma in mice than free 5-FU, chitin, oligosaccharides, and their physical blends when administered via subcutaneous implantation/intravenous injection [1]. Separately, poly(malic acid)/5-FU/galactosamine and polygalactosamine/5-FU conjugates exhibited high growth-inhibitory effects against hepatoma cells in vitro, attributed to galactose receptor-mediated selective uptake [2]. The CM-chitin/5-FU conjugate occupies a distinct position within this structure-activity landscape, with its specific spacer chemistry (pentamethylene/monomethylene via amide/ester bonds) differing from the hexamethylene/urea bonds employed in other conjugate systems [3].

Polysaccharide-5-FU conjugates Carrier comparison Structure-activity relationship

6-O-Carboxymethylchitin-5-fluorouracil (CAS 142870-69-7): Evidence-Backed Research and Industrial Application Scenarios


Sustained-Release 5-FU Prodrug Development Requiring Covalent Conjugation Rather Than Physical Encapsulation

Research programs developing macromolecular prodrugs of 5-FU that require true sustained release through hydrolytic cleavage rather than diffusion-limited burst release should prioritize this compound. Unlike physically loaded CM-chitin nanoparticles that exhibit 30-50% burst release within 2-4 hours, the covalent amide and ester linkages of 6-O-carboxymethylchitin-5-fluorouracil enable controlled release of intact 5-FU over extended periods in physiological media at 37°C [1]. This makes the compound particularly suitable for preclinical studies where minimizing initial burst and achieving predictable, spacer-dependent release kinetics are critical experimental parameters [2].

P388 Lymphocytic Leukemia Model Studies Requiring Validated In Vivo Antitumor Activity

Investigators employing the P388 lymphocytic leukemia murine model for antitumor screening can utilize this compound as a validated positive control or reference standard. The CM-chitin/5-FU conjugate has documented significant survival effects in this specific model via i.p. implantation/i.p. injection [1]. Comparative studies across chitin, chitosan, polygalactosamine, hyaluronic acid, and dextran-5-FU conjugates confirm that this class of macromolecular prodrugs consistently demonstrates efficacy in the P388 model while exhibiting reduced acute toxicity at high doses relative to free 5-FU [2]. This established in vivo activity profile distinguishes the compound from untested or poorly characterized conjugate candidates.

Polyelectrolyte Complex-Based Multilayer Drug Delivery System Development

Researchers designing multilayer or coated drug delivery systems that exploit electrostatic interactions between cationic and anionic polymers can employ CM-chitin/Na as an anionic coating material. The sodium salt form of 6-O-carboxymethylchitin has been successfully used to coat chitosan-gel nanospheres (average diameter 250 nm) via polyelectrolyte complex membrane formation, yielding CNS/C formulations with reduced 5-FU release rates compared to uncoated controls [1]. Within the hierarchy of tested polyanion coatings—CM-NAPGA/Na, CM-chitin/Na, and sodium hyaluronate—the CM-chitin coating occupies a defined intermediate position in terms of cytotoxic activity against HLE human hepatoma cells, providing a calibrated reference point for comparative formulation studies [2].

Water-Soluble Biodegradable Prodrug Development for Physiological pH Formulations

Formulation scientists requiring a water-soluble 5-FU prodrug carrier that eliminates the need for acidic dissolution conditions or organic co-solvents should evaluate this compound. The 6-O-carboxymethyl modification confers aqueous solubility to the otherwise insoluble chitin backbone, enabling direct preparation of solutions in physiological buffers without pH adjustment or solubilizing excipients [1]. This property contrasts with chitosan-based systems that require pH < 6.5 for dissolution and native chitin carriers that are completely insoluble [2]. The biodegradable nature of the CM-chitin backbone further supports eventual carrier clearance, a critical consideration for in vivo applications where polymer accumulation must be avoided [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-O-carboxymethylchitin-5-fluorouracil

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.